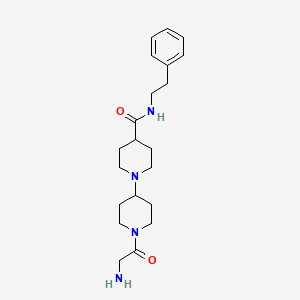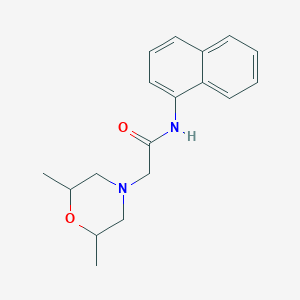
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride, also known as JB-321 or JBR-310, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and pain management.
作用機序
The exact mechanism of action of 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride is not fully understood, but it is believed to act by modulating various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This compound has been shown to inhibit the activity of various enzymes, such as caspase-3 and cyclin-dependent kinase 2, which are involved in cell proliferation and apoptosis. This compound has also been found to interact with various receptors, such as the sigma-1 receptor, which is involved in the regulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and reduce tumor growth. This compound has also been found to have a low toxicity profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride has several advantages for lab experiments, including its high purity, stability, and low toxicity profile. It can be easily synthesized and purified using standard techniques, and its activity can be easily measured using various assays, such as cell viability, apoptosis, and proliferation assays. However, this compound also has some limitations, including its relatively high cost, limited solubility, and potential off-target effects. These limitations need to be taken into consideration when designing experiments and interpreting results.
将来の方向性
There are several future directions for the research on 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride. First, further studies are needed to fully understand the mechanism of action of this compound and its interaction with various signaling pathways and receptors. Second, more preclinical studies are needed to evaluate the therapeutic potential of this compound in various diseases, such as neurodegenerative disorders, cancer, and pain management. Third, the development of more efficient and cost-effective synthesis methods for this compound would facilitate its widespread use in research and clinical settings. Finally, the exploration of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride can be synthesized by a multistep process that involves the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with N-(2-phenylethyl)glycine. The final step involves the formation of dihydrochloride salt by reacting the compound with hydrochloric acid. The purity and yield of the compound can be optimized by various purification techniques, such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and pain management. In neuroscience, this compound has been found to have a neuroprotective effect by reducing the number of apoptotic cells and increasing the expression of neurotrophic factors. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In pain management, this compound has been found to have an analgesic effect by reducing the nociceptive response and increasing the pain threshold.
特性
IUPAC Name |
1-[1-(2-aminoacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c22-16-20(26)25-14-9-19(10-15-25)24-12-7-18(8-13-24)21(27)23-11-6-17-4-2-1-3-5-17/h1-5,18-19H,6-16,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHMMXKDFYJLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5429259.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-norvalinamide](/img/structure/B5429266.png)
![N-butyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5429273.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5429281.png)
![4-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5429291.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5429293.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B5429314.png)
![5-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyrazin-2-ol](/img/structure/B5429322.png)
![3-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429339.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![(3aR*,5R*,6S*,7aS*)-2-[(2-fluoro-4-methylphenyl)sulfonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5429351.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)
![5-amino-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429359.png)